10-(3,4-Dimethylbenzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaene) substituted with a 3,4-dimethylbenzenesulfonyl group at position 10 and a morpholin-4-yl group at position 5. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic strategies for azatricyclic systems (e.g., spirocyclic frameworks in and ) suggest the use of cyclocondensation or multi-component reactions under catalytic conditions . Structural determination likely employs X-ray crystallography via programs like SHELX, widely used for small-molecule refinement .
Properties
IUPAC Name |
4-[10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-12-3-4-14(11-13(12)2)29(25,26)19-18-20-17(23-6-8-27-9-7-23)16-15(5-10-28-16)24(18)22-21-19/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHHDPHZIFJTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase.
Mode of Action
The compound 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity. This inhibition likely occurs through competitive binding to the ATP-binding pocket of CDK2. The result is a disruption in cell cycle progression, specifically blocking the transition from the G1 phase to the S phase.
Biochemical Pathways
By inhibiting CDK2, 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine affects the cell cycle regulatory pathway. This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication. The downstream effects of this disruption can include apoptosis or programmed cell death.
Result of Action
The molecular and cellular effects of 3-[(3,4-Dimethylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine’s action include significant inhibition of cell growth and induction of apoptosis. Specifically, it has been shown to have cytotoxic activities against MCF-7 and HCT-116 cell lines.
Biological Activity
The compound 10-(3,4-Dimethylbenzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene , identified by CAS number 892734-48-4 , has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological properties based on recent research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 429.5 g/mol . The structure features a complex arrangement that includes a morpholine ring and a sulfonyl group attached to a tetraazatricyclododecaene core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅O₃S₂ |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 892734-48-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The introduction of functional groups such as the sulfonyl moiety and morpholine ring is achieved through nucleophilic substitution and sulfonation reactions. The specific conditions for these reactions can significantly affect the yield and purity of the final product.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit notable antimicrobial activity against various bacterial strains. For instance, studies on related thiazolidinone compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antiproliferative Effects
The compound's structure suggests potential antiproliferative effects in cancer cells. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential. This activity may be attributed to the interaction of the sulfonyl group with specific cellular receptors or enzymes involved in cell cycle regulation.
Case Studies
- Study on Antimicrobial Activity : A recent investigation into thiazole derivatives demonstrated that compounds with a similar structural framework exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against certain pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro studies on related morpholine-containing compounds indicated significant growth inhibition in breast cancer cell lines (MCF-7), with IC50 values around 15 µM after 48 hours of treatment.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on target enzymes, inhibiting their function.
- Cell Membrane Interaction : The hydrophobic nature of the dimethylbenzenesulfonyl group could enhance membrane permeability, allowing for increased uptake into cells.
- Receptor Modulation : Interaction with specific receptors involved in apoptosis and cell proliferation could explain its antiproliferative effects.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl and Morpholine Groups
- 10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine () This analogue replaces the 3,4-dimethylbenzenesulfonyl group with a simpler benzenesulfonyl substituent and introduces a 4-chlorobenzylamine at position 6. Pharmacokinetic differences (e.g., metabolic stability) are expected due to the chlorophenyl group .
- Electrochemical studies reveal two oxidation processes for diferrocenyl derivatives, attributed to ferrocene moieties. In contrast, the target compound’s redox behavior would likely involve the sulfonyl and azatricyclic core, suggesting distinct electrochemical profiles .
Azatricyclic Core Analogues
- 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () This hexaazatricyclic compound shares the [7.3.0.0²,⁶] framework but includes additional nitrogen atoms. X-ray data indicate planar geometry, suggesting similar conformational rigidity to the target compound .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ()
This dithia-azatetracyclic system differs in ring size and heteroatom composition. The sulfur atoms may confer distinct electronic properties, while the ketone group introduces polarity absent in the target compound .
Pharmacokinetic and Functional Comparisons
- SAHA) provides a framework for comparing the target compound to HDAC inhibitors. Molecular properties (e.g., logP, hydrogen bond donors/acceptors) could be tabulated to predict bioavailability (Table 1) .
Table 1. Comparative Molecular Properties
*Estimated based on structural analogues.
Electrochemical and Stability Profiles
Compounds with morpholine groups () exhibit reversible redox behavior, whereas sulfonyl-containing analogues () may show irreversible oxidation due to sulfone stability. The target compound’s electrochemical response would likely combine these traits, requiring empirical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
